Trimedlure B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimedlure B2 is synthesized through a multi-step process that involves the chlorination of 2-methylcyclohexanecarboxylate followed by esterification with tert-butyl alcohol . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the esterification is carried out in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction mixture is then subjected to high-performance liquid chromatography (HPLC) to separate the desired isomers . The use of polymeric materials for controlled release is also common in industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trimedlure B2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Trimedlure B2 has a wide range of applications in scientific research:
Mechanism of Action
Trimedlure B2 acts as a kairomone, a type of semiochemical that attracts insects by mimicking natural pheromones . The compound binds to olfactory receptors in the Mediterranean fruit fly, triggering a behavioral response that leads the insects to the source of the attractant . This mechanism is non-toxic and relies on the insect’s natural behavior .
Comparison with Similar Compounds
Similar Compounds
Ceralure: An iodo-analog of Trimedlure, used for similar purposes in pest management.
Methyl Eugenol: Another attractant used for different species of fruit flies.
Cue-Lure: A related compound used for attracting male fruit flies.
Uniqueness
Trimedlure B2 is unique in its high efficacy and specificity for the Mediterranean fruit fly. Its controlled-release formulations extend its field longevity, making it more effective than other attractants .
Properties
CAS No. |
5748-21-0 |
---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
tert-butyl (1R,2R,4R)-4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
InChI Key |
APMORJJNVZMVQK-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |
Canonical SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.